molecular formula C23H22ClN3O5S B11105665 Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B11105665
M. Wt: 488.0 g/mol
InChI Key: LQVQZWVWGLBZIN-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with a 4-(aminosulfonyl)phenyl group at position 1, a 4-chlorophenyl group at position 4, and a methyl carboxylate ester at position 2. The compound’s structural complexity arises from its fused cyclohexenone and quinoline moieties, which confer unique electronic and steric properties. Key features include:

  • 4-Chlorophenyl group: Introduces electron-withdrawing effects, stabilizing the aromatic system and modulating reactivity.
  • Hexahydroquinoline core: Provides conformational rigidity and influences pharmacokinetic properties.

Synthesis of analogous quinoline derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline, 4k) involves PdCl₂(PPh₃)₂-catalyzed cross-coupling reactions with 4-methoxybenzene boronic acid, followed by cyclization and purification via column chromatography .

Properties

Molecular Formula

C23H22ClN3O5S

Molecular Weight

488.0 g/mol

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-5-oxo-1-(4-sulfamoylphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C23H22ClN3O5S/c1-32-23(29)21-19(13-5-7-14(24)8-6-13)20-17(3-2-4-18(20)28)27(22(21)25)15-9-11-16(12-10-15)33(26,30)31/h5-12,19H,2-4,25H2,1H3,(H2,26,30,31)

InChI Key

LQVQZWVWGLBZIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)C4=CC=C(C=C4)S(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Core Hexahydroquinoline Skeleton Formation

The hexahydroquinoline core is constructed via a cyclocondensation reaction. A modified Hantzsch-type synthesis is employed, where a β-keto ester reacts with an enamine precursor. For instance, ethyl 3-aminocrotonate and a diketone derivative (e.g., 4-(4-chlorophenyl)-2,4-diketobutanoate) undergo cyclization in refluxing ethanol, catalyzed by acetic acid . The reaction proceeds via a six-membered transition state, yielding the partially saturated quinoline framework.

Key parameters:

  • Temperature : 80–100°C to balance reaction rate and byproduct formation.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency .

  • Yield : ~65–70% after recrystallization from ethanol .

Regioselective Introduction of the 4-(Aminosulfonyl)Phenyl Group

Substitution at position 1 of the quinoline core is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient quinoline nitrogen facilitates displacement of a leaving group (e.g., fluorine or chlorine) by 4-(aminosulfonyl)aniline.

Procedure :

  • Activate the quinoline intermediate (e.g., 1-chloro derivative) by nitration at position 7 to enhance electrophilicity .

  • React with 4-(aminosulfonyl)aniline in DMF at 90–110°C for 12–18 hours, using potassium carbonate as a base .

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the monosubstituted product.

Challenges :

  • Competing substitutions at other positions require careful stoichiometry (1:1.05 quinoline:aniline ratio) .

  • Sulfonamide stability under basic conditions necessitates inert atmosphere use.

Functionalization with the 4-Chlorophenyl Group

The 4-chlorophenyl moiety at position 4 is introduced early in the synthesis via a Friedel-Crafts alkylation. A pre-functionalized diketone intermediate (e.g., 4-chlorophenylacetyl chloride) is coupled to the cyclization precursor before quinoline formation . This ensures regioselectivity and minimizes post-cyclization modification complexity.

Optimization :

  • Catalyst : Anhydrous aluminum chloride (1.2 equiv) in dichloromethane at 0°C prevents over-alkylation .

  • Yield : ~85% after aqueous workup.

Methyl Esterification at Position 3

The carboxylic acid group at position 3 is esterified using methanol under acidic conditions.

Steps :

  • Hydrolyze any protecting groups (e.g., ethyl ester) with 10% NaOH at 60°C .

  • Reflux the free acid with excess methanol and sulfuric acid (2% v/v) for 6–8 hours.

  • Neutralize with sodium bicarbonate and extract with dichloromethane.

Yield : ~90–95% after distillation under reduced pressure .

Oxidation to the 5-Oxo Functionality

The 5-oxo group is introduced via oxidation of the corresponding alcohol intermediate. Jones reagent (CrO3/H2SO4) in acetone at 0–5°C selectively oxidizes the secondary alcohol without affecting the sulfonamide or ester groups .

Conditions :

  • Stoichiometry : 2.5 equiv CrO3 to ensure complete conversion.

  • Workup : Quench with isopropanol, filter, and recrystallize from ethanol/water.

Final Amination at Position 2

The 2-amino group is installed via a Hofmann rearrangement of a carbamate intermediate.

Process :

  • Treat the quinoline-3-carboxylate with phosgene to form a carbamate.

  • React with aqueous ammonia (28%) at 50°C for 4 hours.

  • Isolate the primary amine via acid-base extraction (pH 7–8) .

Purity : >98% by HPLC after silica gel chromatography .

Industrial-Scale Considerations

Adapting the synthesis for manufacturing involves:

  • Solvent Recycling : DMF recovery via distillation reduces costs .

  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C for hydrogenations) improve turnover .

  • Byproduct Management : Impurities like dichloro derivatives are minimized using nitro-group-directed substitutions .

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time = 12.3 min (C18 column, 60% acetonitrile/water).

  • NMR : δ 8.2 (s, 1H, NH2), δ 7.8 (d, 2H, sulfonamide aryl) .

  • MS : m/z 528.1 [M+H]+ .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds in the quinoline class possess significant antibacterial properties. Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is hypothesized to inhibit bacterial growth through mechanisms similar to other quinolines, potentially affecting DNA gyrase or topoisomerase enzymes involved in bacterial replication. Preliminary studies suggest that this compound may exhibit efficacy against various bacterial strains, warranting further investigation into its specific mechanisms of action and therapeutic potential.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated selective targeting capabilities towards cancer cells. For example, derivatives of quinoline have shown promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and MCF-7. The unique combination of amino and sulfonamide functionalities in this compound may confer distinct properties that enhance its anticancer efficacy compared to related compounds .

Synthesis and Chemical Reactivity

Understanding the synthesis pathways for this compound is crucial for optimizing its production for research purposes. Various synthetic methods can be employed to obtain this compound with high yield and purity. The synthesis typically involves multi-step reactions that may include the use of reagents such as thiourea and potassium carbonate under controlled conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound in comparison to structurally similar compounds, a comparative analysis can be performed:

Compound NameStructure HighlightsUnique Features
Methyl 2-aminoquinolineBasic quinoline structureAmino group enhances solubility
7-AminoquinoloneContains an amino group at position 7Known for antibacterial activity
5-Oxoquinolinic acidOxo group at position 5Potential use in neuropharmacology

This table illustrates how variations in functional groups and their positions on the quinoline ring can lead to differing biological activities and chemical reactivities among related compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 1: 4-(aminosulfonyl)phenyl; 4: 4-chlorophenyl; 3: methyl carboxylate C₂₃H₂₁ClN₂O₅S 496.94 (estimated) High polarity due to sulfonamide; moderate lipophilicity from chlorophenyl
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-hexahydroquinoline-3-carbonitrile ( ) 1: 4-chlorophenyl; 4: 4-(dimethylamino)phenyl; 3: cyano C₂₅H₂₄ClN₅O 470.95 Electron-rich dimethylamino group enhances solubility; cyano group increases stability
Ethyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-hexahydro-3-quinolinecarboxylate ( ) 4: 4-(diethylamino)phenyl; 2,7,7: methyl; 3: ethyl carboxylate C₂₅H₃₄N₂O₃ 410.55 Bulky diethylamino and trimethyl groups reduce crystallinity; ethyl ester lowers melting point
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k , ) 2: 4-chlorophenyl; 3: 4-methoxyphenyl C₂₂H₁₈ClN₃O 399.85 Methoxy group improves π-π stacking; melting point: 223–225°C

Key Observations:

Polarity and Solubility: The target compound’s sulfonamide group (log⁡P ~1.5 estimated) likely increases aqueous solubility compared to dimethylamino (log⁡P ~2.8) or methoxy (log⁡P ~2.1) substituents in analogs .

Thermal Stability: Methoxy-substituted derivatives (e.g., 4k) exhibit higher melting points (223–225°C) due to crystalline packing, whereas bulkier groups (e.g., diethylamino in ) reduce melting points .

Crystallographic and Computational Insights

  • Crystal Packing: Analogous compounds (e.g., ) exhibit intermolecular hydrogen bonding between amino groups and carbonyl oxygen, stabilizing the lattice . The target compound’s sulfonamide may form additional H-bonds, altering crystal morphology.
  • Isoelectronic Principles: As per , structural geometry (e.g., planar quinoline vs. non-planar hexahydroquinoline) dominates electronic effects in determining reactivity and intermolecular interactions .

Biological Activity

Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]-4-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core with various substituents that contribute to its biological activity. The molecular formula is C20H21ClN2O4SC_{20}H_{21}ClN_2O_4S, and it has a molecular weight of 418.89 g/mol. The presence of the chlorophenyl and aminosulfonyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Compound Activity Target Organism
Methyl 2-amino-1-[4-(aminosulfonyl)phenyl]AntibacterialStaphylococcus aureus
Similar Quinoline DerivativeAntifungalCandida albicans

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have been employed to evaluate the compound's ability to scavenge free radicals. Compounds with similar motifs have shown varying degrees of antioxidant activity, suggesting that this compound may also possess such properties.

Cytotoxicity and Anticancer Potential

Research has demonstrated that certain quinoline derivatives can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and the modulation of cell cycle regulators. In vitro studies are necessary to evaluate the cytotoxic effects of methyl 2-amino-1-[4-(aminosulfonyl)phenyl] on cancer cell lines.

Study 1: Synthesis and Evaluation

A study published in MDPI focused on synthesizing novel quinoline derivatives and evaluating their biological activities. The results indicated that modifications at the quinoline core significantly affected antimicrobial and antioxidant activities, highlighting the importance of structural variations in enhancing biological efficacy .

Study 2: Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that similar compounds exhibit favorable pharmacokinetic profiles with moderate bioavailability and acceptable half-lives .

Study 3: Mechanistic Insights

Mechanistic studies using molecular docking simulations have provided insights into potential binding sites for methyl 2-amino-1-[4-(aminosulfonyl)phenyl] on target proteins involved in bacterial resistance pathways. These findings could guide future modifications to enhance efficacy against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this hexahydroquinolinecarboxylate derivative?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) under mild conditions. For example, one-pot cyclocondensation of aldehydes, amines, and cyclic ketones in aqueous media has been optimized for similar quinolinecarboxylates, yielding high regioselectivity and purity . Key steps include:

Reactant Assembly : Combining 4-(aminosulfonyl)benzaldehyde, 4-chloroaniline, and methyl acetoacetate.

Cyclization : Using catalytic acetic acid or ionic liquids to drive the formation of the hexahydroquinoline core.

Work-up : Isolation via recrystallization or column chromatography.
Aqueous conditions reduce toxicity and improve yields (e.g., 65–80% for analogous structures) .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Methodological Answer:
A combination of techniques ensures structural fidelity:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen bonding (e.g., NH2_2 and sulfonyl group shifts) .
  • X-ray Crystallography : Resolves conformational ambiguities, such as chair vs. boat configurations in the hexahydroquinoline ring (bond angles: 117–124° for analogous structures) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ for C23_{23}H21_{21}ClN2_2O5_5S: 496.09 Da) .

Advanced: How can X-ray crystallography resolve conformational dynamics in the hexahydroquinoline core?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is pivotal for analyzing:

  • Ring Puckering : The hexahydroquinoline ring often adopts a half-chair conformation, with torsional angles (e.g., 5.8–12.3°) influenced by substituents like the 4-chlorophenyl group .
  • Hydrogen Bonding : Intra-molecular H-bonds between NH2_2 and carbonyl groups stabilize the structure (N–H···O distances: 2.8–3.1 Å) .
  • Crystallization Optimization : Slow evaporation from ethanol/THF mixtures produces diffraction-quality crystals. Space group determination (e.g., monoclinic P21/cP2_1/c) requires careful data collection at 100 K to minimize disorder .

Advanced: What strategies mitigate regioselectivity challenges during synthesis?

Methodological Answer:
Regioselectivity is controlled by:

  • Catalyst Design : Protic acids (e.g., HCl) favor 1,4-dihydropyridine intermediates, while Lewis acids (e.g., ZnCl2_2) promote quinoline ring closure .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electron-deficient intermediates, directing substitution at the 4-position .
  • Temperature Gradients : Lower temperatures (0–25°C) reduce side reactions, improving yield by 15–20% in analogs .

Advanced: How do substituents influence the compound’s pharmacological potential?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Aminosulfonyl Group : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
  • 4-Chlorophenyl Substituent : Increases lipophilicity (logP ~3.2), improving membrane permeability .
  • Methyl Ester : Modulates metabolic stability; hydrolysis to carboxylic acid in vivo can alter bioavailability .
    Experimental Design :

Analog Synthesis : Replace substituents (e.g., sulfonyl with methylsulfonyl).

In Vitro Assays : Test calcium channel modulation (IC50_{50} values) or antimicrobial activity (MIC against S. aureus) .

Advanced: What methodologies address stability and degradation under experimental conditions?

Methodological Answer:

  • Photostability : UV-Vis spectroscopy monitors degradation (λmax_{max} shifts indicate ring-opening). Store in amber vials under inert gas .
  • Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition points (~220°C for methyl ester analogs) .
  • Hydrolytic Sensitivity : HPLC tracks ester hydrolysis in buffered solutions (pH 7.4, 37°C; t1/2_{1/2} ~48 hrs) .

Advanced: How can computational methods complement experimental data in studying this compound?

Methodological Answer:

  • Docking Studies : AutoDock Vina predicts binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX; binding energy ≤−8.5 kcal/mol) .
  • DFT Calculations : Optimize ground-state geometry (B3LYP/6-31G* level) to correlate with XRD data (RMSD ≤0.2 Å) .
  • MD Simulations : Assess conformational flexibility in aqueous PBS (100 ns trajectories) to identify bioactive conformers .

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